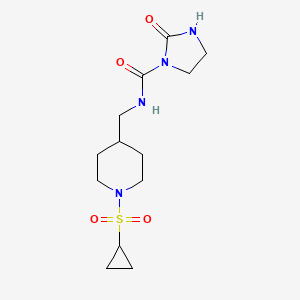
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H22N4O4S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and an imidazolidine-1-carboxamide moiety, which may contribute to its biological efficacy. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in oncology. Its cytotoxic effects against various cancer cell lines have been documented, suggesting a potential role in cancer therapy.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic properties of this compound against different cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colo205 (Colorectal) | 10.5 | Induction of apoptosis via caspase activation |
| HSC-2 (Oral Squamous) | 8.3 | Cell cycle arrest at G2/M phase |
| MCF7 (Breast) | 12.0 | Inhibition of survivin expression |
| HEPG2 (Liver) | 11.5 | Downregulation of COX-2 and AKT1 |
The biological activity of this compound appears to involve multiple mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in sensitive cancer cells. This is evidenced by increased levels of cleaved PARP, indicating apoptosis activation .
- Cell Cycle Arrest : In several studies, the compound caused G2/M phase arrest in cancer cells, disrupting normal cell division and promoting cell death .
- Inhibition of Oncogenic Pathways : It downregulates key proteins involved in cell survival and proliferation, such as survivin and AKT1, which are critical for tumor growth and resistance to chemotherapy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
Case Study 1: Colo205 Cell Line
In a study assessing the effects on the Colo205 colorectal cancer cell line, treatment with this compound resulted in significant apoptosis induction, with an IC50 value of 10.5 µM. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells .
Case Study 2: MCF7 Breast Cancer Cells
Another study focused on MCF7 breast cancer cells demonstrated that the compound reduced survivin expression significantly, correlating with enhanced sensitivity to chemotherapeutic agents like doxorubicin. The IC50 value was recorded at 12 µM, showing comparable efficacy to established treatments .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c18-12-14-5-8-17(12)13(19)15-9-10-3-6-16(7-4-10)22(20,21)11-1-2-11/h10-11H,1-9H2,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEQZFOKJPPRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














